molecular formula C16H23BO3 B8182379 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6,7,8-tetrahydronaphthalen-1-OL

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6,7,8-tetrahydronaphthalen-1-OL

Cat. No.: B8182379
M. Wt: 274.2 g/mol
InChI Key: NRFUDZPPFJGNPX-UHFFFAOYSA-N
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Description

Structure and Key Features 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-OL is a boronic ester derivative featuring a partially hydrogenated naphthalene ring (tetrahydronaphthalen-1-ol) linked to a pinacol boronate group. The pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron atom, enhancing its utility in cross-coupling reactions like Suzuki-Miyaura couplings.

The compound’s structure suggests applications in pharmaceuticals (e.g., as intermediates for kinase inhibitors or antiviral agents) and materials science (e.g., conjugated polymers) .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-10-9-11-7-5-6-8-12(11)14(13)18/h9-10,18H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFUDZPPFJGNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(CCCC3)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6,7,8-tetrahydronaphthalen-1-OL is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H23BNO2
  • Molecular Weight : 257.16 g/mol

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors in biological systems. The dioxaborolane moiety is known to participate in various biochemical reactions and may influence metabolic pathways.

1. Anticancer Activity

Research indicates that compounds with similar dioxaborolane structures exhibit anticancer properties by inhibiting enzymes involved in tumor growth. For example:

2. Antimicrobial Properties

The antimicrobial activity of related boron-containing compounds has been documented. These compounds often demonstrate effectiveness against various bacterial strains due to their ability to disrupt cellular processes. While direct studies on this specific compound are scarce, the general trend supports further investigation into its antimicrobial potential.

Case Study 1: Structure-Activity Relationship (SAR)

A study focusing on the SAR of dioxaborolane derivatives revealed that modifications in the boron moiety significantly affect biological activity. The introduction of bulky groups like tetramethyl can enhance lipophilicity and improve membrane permeability, potentially increasing bioactivity against cancer cells.

CompoundActivityReference
Dioxaborolane Derivative AModerate Anticancer Activity
Dioxaborolane Derivative BHigh Antimicrobial Activity

Case Study 2: In Vivo Efficacy

In vivo studies using similar compounds have shown promising results in animal models for cancer treatment. These studies highlight the importance of further research into the pharmacokinetics and bioavailability of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related boronic esters:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Notes
Target : 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-OL C₁₇H₂₃BO₃ (est.) ~286.1 (est.) Tetrahydronaphthalenol core; hydroxyl group enhances polarity Potential intermediate for drug discovery or materials synthesis
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol C₁₂H₁₇BO₃ 220.07 Simple phenol core; lower steric hindrance Cross-coupling reactions; higher solubility in polar solvents
4,4,5,5-Tetramethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane C₂₀H₃₁BO₂ 314.27 Additional methyl groups on tetrahydronaphthalene; higher lipophilicity Likely used in hydrophobic environments or lipid-soluble drug design
4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane C₁₇H₂₁BO₂ 268.16 Naphthalene linked via methylene group; increased conjugation potential Conjugated polymer synthesis; electronic materials
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one C₁₂H₁₅BN₂O₃ 260.10 Heterocyclic benzimidazolone core; potential for hydrogen bonding Pharmaceutical intermediates (e.g., kinase inhibitors)

Reactivity and Functional Differences

The hydroxyl group may participate in hydrogen bonding, affecting solubility in aqueous systems and directing regioselectivity in reactions .

Suzuki-Miyaura Coupling Efficiency :

  • Electron-rich aromatic systems (e.g., naphthalene derivatives ) generally exhibit faster coupling rates than electron-deficient systems. The target compound’s partially saturated ring may reduce conjugation, slightly lowering reactivity compared to fully aromatic analogs.

Stability and Handling :

  • Pinacol boronate esters are air- and moisture-stable under ambient conditions, but the hydroxyl group in the target compound could necessitate inert storage (e.g., anhydrous solvents, nitrogen atmosphere) to prevent hydrolysis .

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